N-(5-Amino-2-fluorophenyl)-3-methylbutanamide
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Overview
Description
N-(5-Amino-2-fluorophenyl)-3-methylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a fluorine atom, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-fluoroaniline is dissolved in an appropriate solvent like dichloromethane, and triethylamine is added. The 3-methylbutanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-fluorophenyl)-3-methylbutanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-Amino-2-fluorophenyl)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
Comparison:
- N-(5-Amino-2-fluorophenyl)acetamide: Similar structure but with an acetamide moiety instead of a butanamide moiety. It may exhibit different reactivity and biological activity.
- N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide: Contains an additional phenoxy group, which can influence its chemical properties and applications.
- N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide: Similar to the previous compound but with a different substitution pattern on the phenoxy group, affecting its reactivity and potential uses.
N-(5-Amino-2-fluorophenyl)-3-methylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWVHLJZBEVME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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